N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.0863050 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of TCMDC-125135, also known as N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-125135 interacts with PfCLK3 by inhibiting its activity . The co-crystal structure of PfCLK3 with TCMDC-125135 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target . The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125135 affects the RNA splicing pathway in the malarial parasite . PfCLK3 is involved in RNA processing, and its inhibition leads to impaired splicing in the parasite . This disruption of RNA processing is detrimental to the parasite, affecting its survival and growth .
Pharmacokinetics
Optimization of ADME properties is often a challenging part of drug discovery .
Result of Action
The result of TCMDC-125135’s action is the killing of P. falciparum parasites . By inhibiting PfCLK3, TCMDC-125135 disrupts essential RNA processing in the parasite, leading to its death . This makes TCMDC-125135 a promising lead compound for the development of new antimalarials .
Biochemical Analysis
Biochemical Properties
TCMDC-125135 interacts with the protein kinase PfCLK3, which plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . The compound binds to the kinase hinge region of PfCLK3 via two hydrogen bonds . This interaction is crucial for the inhibitory activity of TCMDC-125135 against PfCLK3 .
Cellular Effects
In cellular processes, TCMDC-125135 has shown potent activity against P. falciparum . It has been observed to have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role . This includes preventing the development of stage V gametocytes and inhibiting the development of liver stage parasites .
Molecular Mechanism
The molecular mechanism of action of TCMDC-125135 involves its binding to PfCLK3, leading to the inhibition of this kinase . This inhibition disrupts the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . As a result, the processing of parasite RNA is affected, which is detrimental to the survival of the parasite .
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways that TCMDC-125135 is involved in are not currently known. Given its interaction with PfCLK3, it is likely that the compound plays a role in the metabolic pathways related to RNA splicing in P. falciparum .
Subcellular Localization
The subcellular localization of TCMDC-125135 is not currently known. Given its interaction with PfCLK3, it is likely that the compound localizes to the same subcellular compartments as this kinase
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-26-14-5-6-16(18(11-14)28-3)24-9-8-22-20(24)29-12-19(25)23-15-10-13(21)4-7-17(15)27-2/h4-11H,12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQIGTYBGVMOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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